Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate
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Overview
Description
Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate is an organic compound that belongs to the class of cyanoacetamides This compound is characterized by the presence of a cyano group, a pyridine ring, and an octyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. The reaction conditions can vary, but common methods include:
Neat Methods: Stirring the reactants without solvent at room temperature or with heat.
Fusion: A solvent-free reaction of aryl amines with ethyl cyanoacetate at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The active hydrogen on the cyanoacetamide moiety can participate in condensation and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyano derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various heterocyclic compounds.
Biology: The compound’s derivatives have shown potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate involves its interaction with specific molecular targets and pathways. The cyano group and pyridine ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
- Octyl [(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]acetate
- Octyl [(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl]acetate
Comparison: this compound is unique due to its specific structural features, such as the presence of both cyano and pyridine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C28H30N2O2S |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
octyl 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C28H30N2O2S/c1-2-3-4-5-6-13-18-32-27(31)21-33-28-25(20-29)24(22-14-9-7-10-15-22)19-26(30-28)23-16-11-8-12-17-23/h7-12,14-17,19H,2-6,13,18,21H2,1H3 |
InChI Key |
HWWPQWVCSQAXCL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)CSC1=C(C(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3)C#N |
Origin of Product |
United States |
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